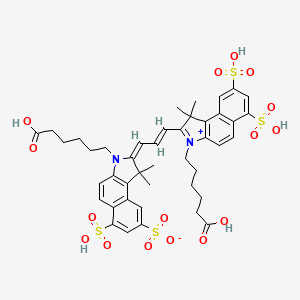
Cy3.5diacid(tetraso3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cy3.5 diacid(tetra so3) is a derivative of the cyanine dye family, specifically known for its red fluorescence. This compound is widely used in various scientific fields due to its unique photophysical properties, including high fluorescence quantum yield and photostability. The compound’s structure includes four sulfonic acid groups, which enhance its water solubility and make it suitable for biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cy3.5 diacid(tetra so3) typically involves the reaction of a cyanine dye precursor with sulfonating agents. The process includes:
Starting Material: A cyanine dye precursor.
Sulfonation: The precursor undergoes sulfonation using reagents such as sulfur trioxide or chlorosulfonic acid.
Purification: The product is purified through techniques like recrystallization or chromatography to obtain the final compound with high purity.
Industrial Production Methods
In an industrial setting, the production of Cy3.5 diacid(tetra so3) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Sulfonation: Large quantities of the cyanine dye precursor are sulfonated in reactors.
Continuous Purification: Industrial-scale purification methods, such as continuous chromatography, are employed to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Cy3.5 diacid(tetra so3) undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid groups can participate in substitution reactions with nucleophiles.
Oxidation and Reduction: The dye can undergo redox reactions, altering its photophysical properties.
Conjugation Reactions: The compound can form conjugates with biomolecules like proteins and nucleic acids.
Common Reagents and Conditions
Nucleophiles: Amines and thiols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other mild oxidizing agents.
Reducing Agents: Sodium borohydride and other reducing agents.
Major Products
The major products formed from these reactions include various conjugates of Cy3.5 diacid(tetra so3) with biomolecules, which are used in fluorescence labeling and imaging applications.
Aplicaciones Científicas De Investigación
Cy3.5 diacid(tetra so3) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in fluorescence microscopy for labeling proteins, nucleic acids, and other biomolecules.
Medicine: Utilized in diagnostic imaging and as a marker in flow cytometry.
Industry: Applied in the development of fluorescent sensors and dyes for various industrial applications.
Mecanismo De Acción
The mechanism by which Cy3.5 diacid(tetra so3) exerts its effects is primarily based on its fluorescence properties. The compound absorbs light at specific wavelengths and emits light at a longer wavelength, a process known as fluorescence. This property is exploited in various imaging and diagnostic techniques. The molecular targets include proteins, nucleic acids, and other biomolecules, where the dye binds and provides a fluorescent signal.
Comparación Con Compuestos Similares
Similar Compounds
Texas Red: Another red fluorescent dye with similar applications.
Alexa Fluor 594: Known for its high fluorescence quantum yield and photostability.
BODIPY TR: A red fluorescent dye with unique photophysical properties.
DyLight 594: Used in various fluorescence-based applications.
Uniqueness
Cy3.5 diacid(tetra so3) stands out due to its enhanced water solubility provided by the sulfonic acid groups, making it particularly suitable for biological applications. Its high photostability and fluorescence quantum yield also make it a preferred choice for long-term imaging studies.
Propiedades
Fórmula molecular |
C43H48N2O16S4 |
|---|---|
Peso molecular |
977.1 g/mol |
Nombre IUPAC |
(2E)-3-(5-carboxypentyl)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate |
InChI |
InChI=1S/C43H48N2O16S4/c1-42(2)36(44(20-9-5-7-14-38(46)47)32-18-16-28-30(40(32)42)22-26(62(50,51)52)24-34(28)64(56,57)58)12-11-13-37-43(3,4)41-31-23-27(63(53,54)55)25-35(65(59,60)61)29(31)17-19-33(41)45(37)21-10-6-8-15-39(48)49/h11-13,16-19,22-25H,5-10,14-15,20-21H2,1-4H3,(H5-,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61) |
Clave InChI |
MPIZBSSZSYIAPP-UHFFFAOYSA-N |
SMILES isomérico |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=C(C=C6S(=O)(=O)O)S(=O)(=O)[O-])(C)C)C |
SMILES canónico |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)C=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=C(C=C6S(=O)(=O)O)S(=O)(=O)[O-])(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



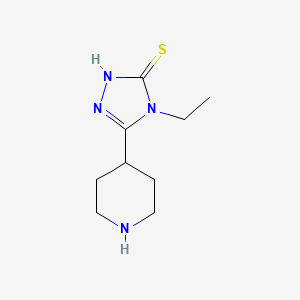


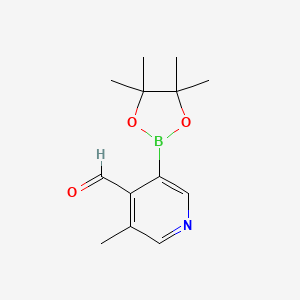
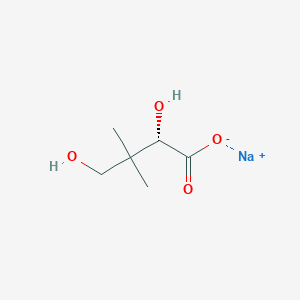
![4-(4-Hydroxyphenyl)-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13073030.png)
![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentan-3-yl)amine](/img/structure/B13073045.png)
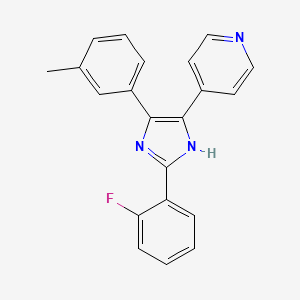
![methyl 1-methyl-1,3a,4,9b-tetrahydro-3H-chromeno[4,3-c]isoxazol-6-yl ether](/img/structure/B13073057.png)
![5-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13073063.png)

![tert-butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B13073067.png)

